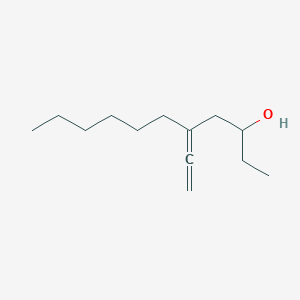
5-Ethenylideneundecan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylideneundecan-3-OL is an organic compound with the molecular formula C11H20O It is a type of alcohol characterized by the presence of an ethenylidene group attached to an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylideneundecan-3-OL typically involves the reaction of undecanal with ethylidene magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C10H21CHO+CH2=CHMgBr→C11H20O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenylideneundecan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound
Propiedades
Número CAS |
821782-49-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3 |
Clave InChI |
CWDRKOJFEZYQHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C=C)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


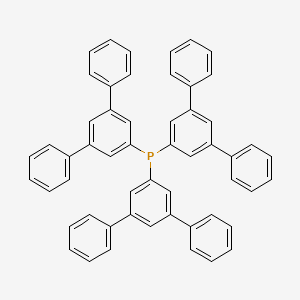
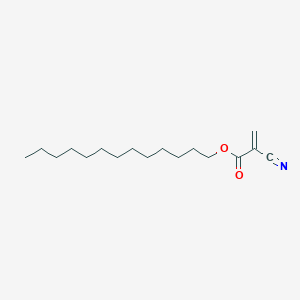
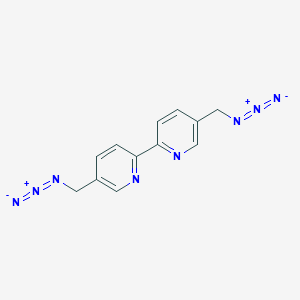
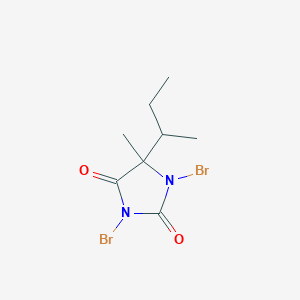
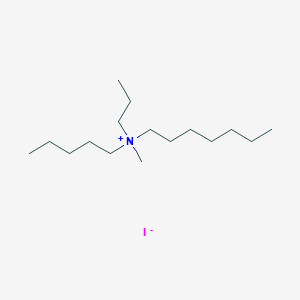
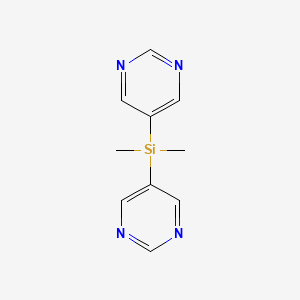
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
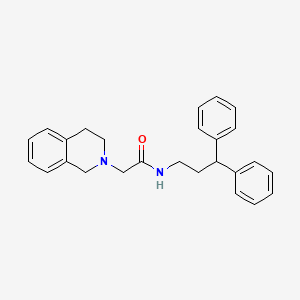
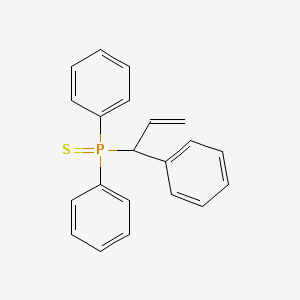
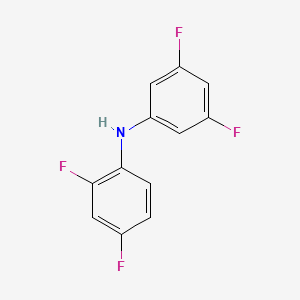
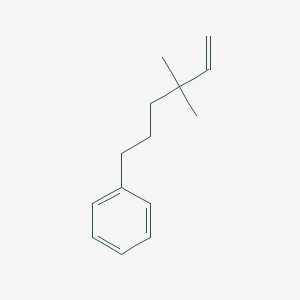
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
